molecular formula C17H19N5O2 B2358691 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899996-02-2

2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

Cat. No. B2358691
CAS RN: 899996-02-2
M. Wt: 325.372
InChI Key: BOWCCGLSBHKTQB-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It is part of a group of compounds that exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .


Molecular Structure Analysis

The molecular structure of this compound involves a dihydropyrimidine ring, which adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The compound is described as a yellow liquid in one of the papers . Its 1H NMR and LC-MS details are provided .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it is noted that pyrazolopyrimidinones, being purine analogs, are of considerable chemical and pharmacological importance . They have shown affinity towards adenosine receptors .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given its wide spectrum of biological activities, it could be a potential candidate for drug development .

properties

IUPAC Name

2-ethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-12(4-2)16(23)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWCCGLSBHKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

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